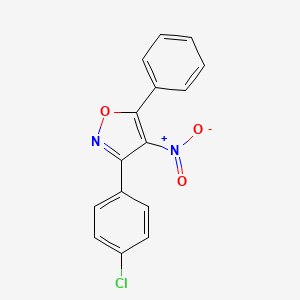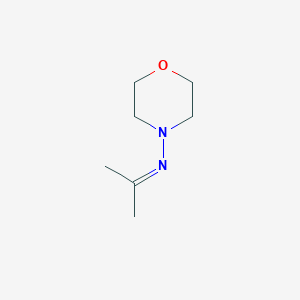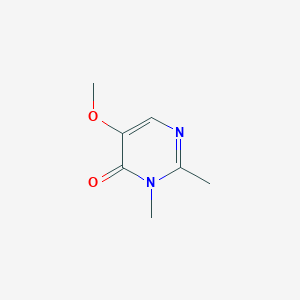
5-(3-formylphenyl)furan-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Formylphenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H8O4 and a molecular weight of 216.19 g/mol . This compound features a furan ring substituted with a formyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-formylphenyl)furan-2-carboxylic acid typically involves the reaction of 3-formylphenylboronic acid with 2-furoic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to 100°C for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Formylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5-(3-Carboxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(3-Hydroxymethylphenyl)furan-2-carboxylic acid.
Substitution: 5-(3-Bromophenyl)furan-2-carboxylic acid or 5-(3-Nitrophenyl)furan-2-carboxylic acid.
Aplicaciones Científicas De Investigación
5-(3-Formylphenyl)furan-2-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(3-formylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Carboxyphenyl)furan-2-carboxylic acid
- 5-(3-Hydroxymethylphenyl)furan-2-carboxylic acid
- 5-(3-Bromophenyl)furan-2-carboxylic acid
- 5-(3-Nitrophenyl)furan-2-carboxylic acid
Uniqueness
5-(3-Formylphenyl)furan-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
400748-81-4 |
|---|---|
Fórmula molecular |
C12H8O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
5-(3-formylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-7H,(H,14,15) |
Clave InChI |
SXOFEMGZZUPVOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC=C(O2)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


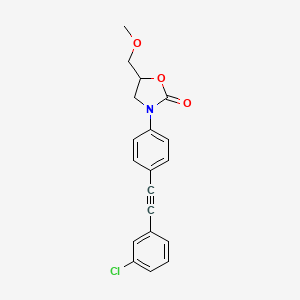
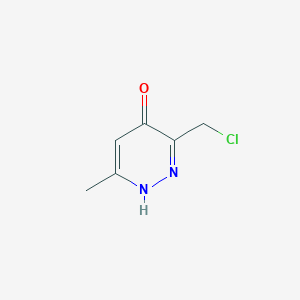

![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
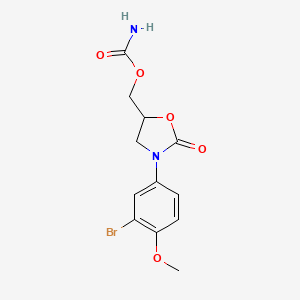
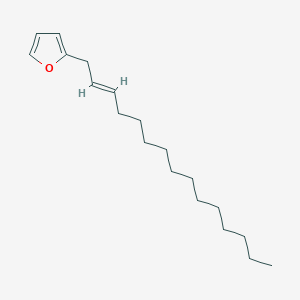
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)
